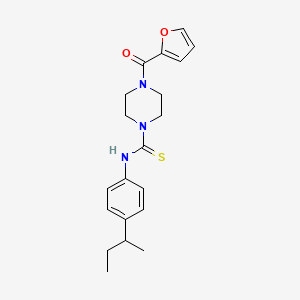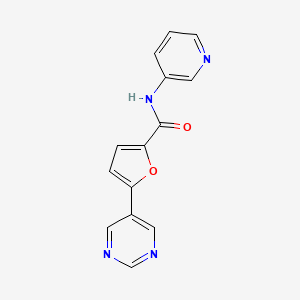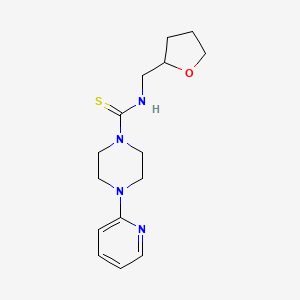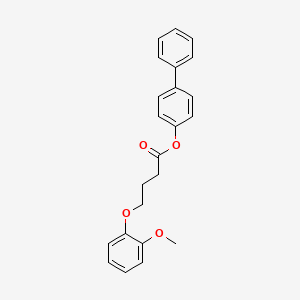![molecular formula C26H28N2O3 B4129311 N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4129311.png)
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide
Übersicht
Beschreibung
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 exerts its effects by inhibiting the activity of several key enzymes and signaling pathways that are involved in inflammation and cancer development. Specifically, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. By inhibiting NF-κB activity, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has also been shown to have anti-cancer and anti-viral properties. Studies have shown that N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has also been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is its broad range of therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancers, and viral infections. However, one limitation of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is its relatively poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082, including:
1. Development of more potent and selective inhibitors of NF-κB and other key enzymes and signaling pathways that are involved in inflammation and cancer development.
2. Investigation of the potential use of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in combination with other drugs or therapies for the treatment of various diseases.
3. Development of novel drug delivery systems to improve the bioavailability and efficacy of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in vivo.
4. Investigation of the potential use of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in the prevention and treatment of viral infections, particularly HIV-1 and hepatitis B.
In conclusion, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is a promising compound that has shown potential for the development of new drugs for the treatment of various inflammatory diseases, cancers, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research, and future studies will likely focus on developing more potent and selective inhibitors of key enzymes and signaling pathways, as well as investigating its potential use in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various inflammatory diseases and cancers. Studies have shown that N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can inhibit the activity of several key enzymes and signaling pathways that are involved in inflammation and cancer development, including NF-κB, STAT3, and COX-2.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-4-18(2)20-10-13-23(14-11-20)31-17-25(29)27-22-12-15-24(19(3)16-22)28-26(30)21-8-6-5-7-9-21/h5-16,18H,4,17H2,1-3H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZZCARJQMZUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)

![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B4129269.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4129282.png)
![4-(2-chloro-4-fluorobenzyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4129292.png)
![2-{4-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}nicotinonitrile](/img/structure/B4129299.png)


![diisopropyl 5-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4129328.png)
![methyl 1-amino-8,8-dimethyl-5-(1-piperidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4129333.png)
![ethyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129341.png)